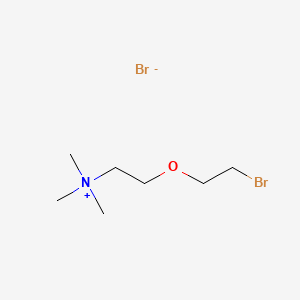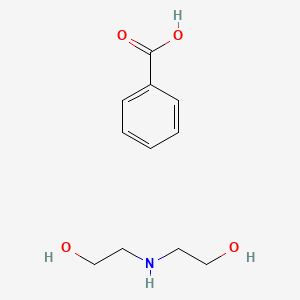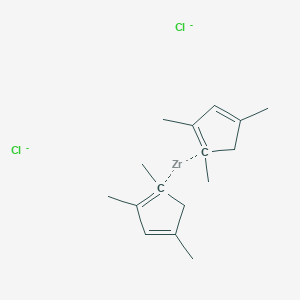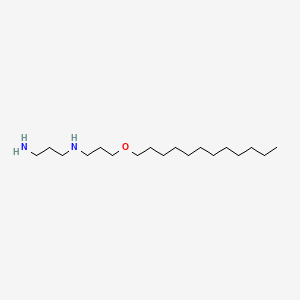
1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dodecyloxy)propyl]propane-1,3-diamine: is a chemical compound with the molecular formula C18H40N2O . It is a diamine derivative, characterized by the presence of a dodecyloxy group attached to a propane-1,3-diamine backbone. This compound is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dodecyloxy)propyl]propane-1,3-diamine typically involves the reaction of dodecyl alcohol with epichlorohydrin to form dodecyloxypropyl chloride. This intermediate is then reacted with propane-1,3-diamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted diamine derivatives.
Scientific Research Applications
Chemistry: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is used as a surfactant in various chemical formulations. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used as a reagent in the study of cell membranes and protein interactions due to its surfactant properties .
Industry: Industrially, N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is used in the production of detergents, emulsifiers, and other cleaning agents .
Mechanism of Action
The mechanism of action of N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .
Comparison with Similar Compounds
- N-[3-(Isodecyloxy)propyl]propane-1,3-diamine
- 1,3-Propanediamine, N-[3-(C11-14, C13-rich)oxy)propyl]-branched
Comparison: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is unique due to its specific dodecyloxy group, which imparts distinct surfactant properties compared to other similar compounds. The length and structure of the alkyl chain in the dodecyloxy group influence its solubility, reactivity, and overall effectiveness as a surfactant .
Properties
CAS No. |
52898-18-7 |
|---|---|
Molecular Formula |
C18H40N2O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
N'-(3-dodecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-17-21-18-13-16-20-15-12-14-19/h20H,2-19H2,1H3 |
InChI Key |
RQPAMHIHBHFBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


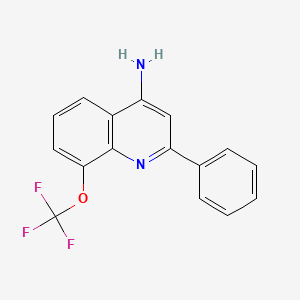

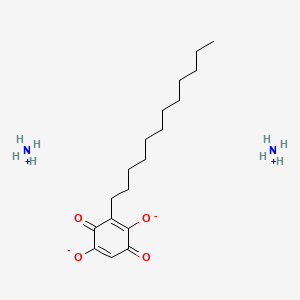
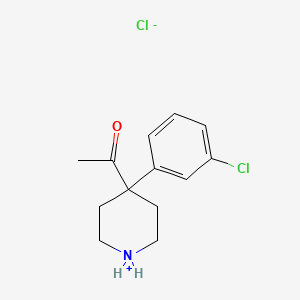
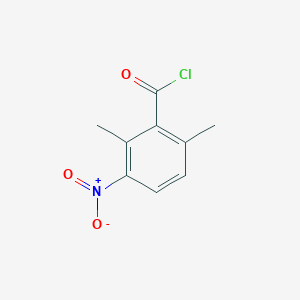
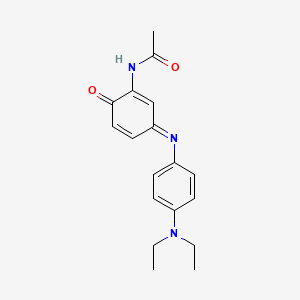
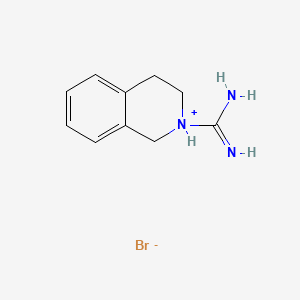
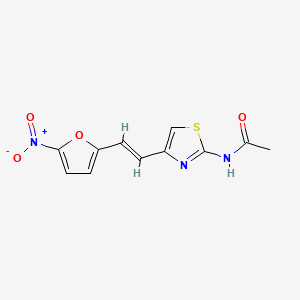
![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

